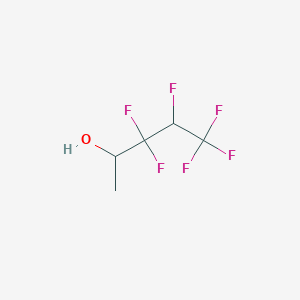

![molecular formula C14H19BrO3 B1305591 1-[4-(3-Bromopropoxy)-2-hydroxy-3-propylphenyl]ethanone CAS No. 40786-20-7](/img/structure/B1305591.png)

1-[4-(3-Bromopropoxy)-2-hydroxy-3-propylphenyl]ethanone

説明

1-[4-(3-Bromopropoxy)-2-hydroxy-3-propylphenyl]ethanone is a chemical compound with the CAS Number: 40786-20-7 . It has a molecular weight of 315.21 . It is also referred to as FTY720 or Fingolimod, which is an immunomodulator drug used in the treatment of multiple sclerosis.

Synthesis Analysis

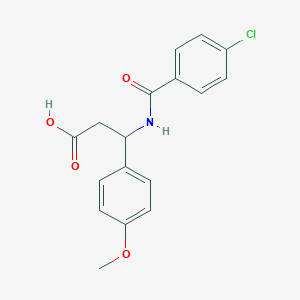

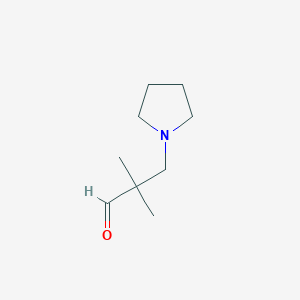

The synthesis of this compound involves several steps. One method involves the use of potassium carbonate and potassium iodide in acetone . Another method involves the use of sodium hydroxide in water . A third method involves the use of potassium iodide and potassium carbonate in hexane and butanone .Molecular Structure Analysis

The IUPAC name of this compound is 1-[4-(3-bromopropoxy)-2-hydroxy-3-propylphenyl]ethanone . The InChI code is 1S/C14H19BrO3/c1-3-5-12-13(18-9-4-8-15)7-6-11(10(2)16)14(12)17/h6-7,17H,3-5,8-9H2,1-2H3 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of 2,4-dihydroxy-3-n-propylacetophenone with 1,3-dibromopropane . The reaction mixture is heated under reflux and then cooled, poured onto water, and extracted with methylene chloride .Physical And Chemical Properties Analysis

This compound is a solid at ambient temperature .科学的研究の応用

Autoimmune Disease Models

The compound has shown efficacy in animal models of autoimmune diseases, such as collagen-induced arthritis and experimental autoimmune encephalomyelitis . These studies help in understanding the drug’s mechanism and potential applications in other autoimmune conditions .

Psoriasis Clinical Trials

Currently, this compound is being evaluated for use in clinical trials for psoriasis , a chronic autoimmune skin disease. The trials aim to determine its effectiveness and safety for psoriasis treatment .

作用機序

As an immunomodulator drug, FTY720 works by binding to sphingosine-1-phosphate receptors and blocking lymphocyte egress from secondary lymphoid organs.

Safety and Hazards

特性

IUPAC Name |

1-[4-(3-bromopropoxy)-2-hydroxy-3-propylphenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BrO3/c1-3-5-12-13(18-9-4-8-15)7-6-11(10(2)16)14(12)17/h6-7,17H,3-5,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRGBHKZRLWJAOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C=CC(=C1O)C(=O)C)OCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60379461 | |

| Record name | 1-[4-(3-bromopropoxy)-2-hydroxy-3-propylphenyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(3-Bromopropoxy)-2-hydroxy-3-propylphenyl]ethanone | |

CAS RN |

40786-20-7 | |

| Record name | 1-[4-(3-bromopropoxy)-2-hydroxy-3-propylphenyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(Benzo[1,3]dioxol-5-ylamino)-6-chloro-[1,3,5]triazin-2-ylamino]-ethanol](/img/structure/B1305516.png)

![5-(2-Propoxy-ethyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1305518.png)

![4-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-butyric acid](/img/structure/B1305526.png)

![5-(2-Ethoxy-phenyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1305527.png)

![4-Pyridin-4-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B1305531.png)

![1-(5-Amino-2-methyl-[1,3,4]thiadiazol-3-yl)-ethanone](/img/structure/B1305538.png)

![4-(3-Chloro-phenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B1305540.png)

![4-(2,3-Dimethoxy-phenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B1305541.png)